molecular formula C7H5N3O2 B8122965 1H-Pyrazolo[3,4-C]pyridine-4-carboxylic acid

1H-Pyrazolo[3,4-C]pyridine-4-carboxylic acid

Cat. No.: B8122965
M. Wt: 163.13 g/mol
InChI Key: GBFJKFNEZIXXHW-UHFFFAOYSA-N
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Description

Molecular Architecture and IUPAC Nomenclature

The core structure of 1H-pyrazolo[3,4-c]pyridine-4-carboxylic acid comprises a pyrazole ring fused to a pyridine ring at the 3,4-c positions, with a carboxylic acid substituent at the 4-position of the pyridine moiety. The IUPAC name derives from this fusion pattern: the pyrazole ring is prioritized as the parent heterocycle, with the pyridine ring numbered such that the fusion occurs between pyrazole’s 3-position and pyridine’s 4-position. The molecular formula is $$ \text{C}7\text{H}5\text{N}3\text{O}2 $$, with a molecular weight of 179.14 g/mol.

Key structural features include:

  • Pyrazole ring : A five-membered diunsaturated ring with two adjacent nitrogen atoms at positions 1 and 2.
  • Pyridine fusion : The pyridine ring shares two adjacent atoms (C3 and C4) with the pyrazole, creating a planar bicyclic system.
  • Carboxylic acid group : Positioned at C4 of the pyridine ring, this substituent introduces hydrogen-bonding capacity and acidity ($$ \text{p}K_a \approx 2.5 $$).

The numbering system for the fused rings follows IUPAC guidelines for bicyclic systems, with the pyrazole nitrogen at position 1 designated as $$ \text{N}_1 $$. Substituents on the pyridine ring are assigned positions relative to the fusion point, ensuring unambiguous nomenclature.

Tautomeric Equilibria in Pyrazolo[3,4-C]pyridine Systems

Tautomerism in pyrazolo[3,4-c]pyridines arises from proton migration between the pyrazole and pyridine nitrogens. While the 1H-tautomer dominates in most environments, the 2H-tautomer becomes relevant under specific conditions:

$$
\begin{array}{cc}
\text{1H-Tautomer} & \text{2H-Tautomer} \
\begin{tikzpicture}[baseline=(current bounding box.center)]
\draw (0,0) -- (1,0) -- (1,1) -- (0,1) -- cycle;
\node at (0.5,0.5) {N};
\end{tikzpicture} &
\begin{tikzpicture}[baseline=(current bounding box.center)]
\draw (0,0) -- (1,0) -- (1,1) -- (0,1) -- cycle;
\node at (0.5,0.5) {N};
\end{tikzpicture}
\end{array}
$$

Figure 1: Tautomeric forms of pyrazolo[3,4-c]pyridine. The 1H-tautomer (left) exhibits greater stability due to conjugation between the pyridine nitrogen lone pair and the aromatic system.

Experimental studies on analogous systems (e.g., pyrazolo[3,4-b]pyridines) demonstrate a 37.03 kJ/mol energy difference favoring the 1H-tautomer. For this compound, the electron-withdrawing carboxylic acid group at C4 further stabilizes the 1H-form by reducing electron density at $$ \text{N}_2 $$, thereby suppressing proton transfer to the pyridine nitrogen.

X-ray Crystallographic Analysis of Carboxylic Acid Derivatives

While direct crystallographic data for this compound remains unpublished, studies on its derivatives reveal key structural trends:

Derivative Bond Length (Å) N1-C3 Dihedral Angle (°) Reference
1-(4-Fluorophenyl) derivative 1.342 12.5
Methyl ester analog 1.351 8.2

The shorter N1-C3 bond in the fluorophenyl derivative (1.342 Å vs. 1.351 Å in the ester) reflects enhanced conjugation in the presence of electron-withdrawing groups. The nearly planar arrangement (dihedral angle <13°) facilitates π-π stacking in crystalline phases, a property critical for materials science applications.

Comparative Analysis with Related Bicyclic Heterocycles

The electronic and structural features of this compound distinguish it from related bicyclic systems:

1. Pyrazolo[3,4-b]pyridines

  • Differ in fusion pattern (pyrazole C3 fused to pyridine C4 vs. C2)
  • Exhibit stronger intramolecular hydrogen bonding in carboxylated derivatives

2. Indole-4-carboxylic acids

  • Replace pyrazole with pyrrole, reducing nitrogen count
  • Show weaker acidity ($$ \text{p}K_a \approx 4.7 $$) due to decreased electron withdrawal

3. Purine-6-carboxylic acids

  • Additional imidazole ring increases basicity
  • Broader tautomeric possibilities (four vs. two tautomers)

The unique positioning of the carboxylic acid group in this compound enables simultaneous hydrogen bond donation and acceptance, a feature exploited in coordination chemistry and catalyst design.

Properties

IUPAC Name

1H-pyrazolo[3,4-c]pyridine-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5N3O2/c11-7(12)5-1-8-3-6-4(5)2-9-10-6/h1-3H,(H,9,10)(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBFJKFNEZIXXHW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C2=C(C=N1)NN=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

163.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Mechanism and Optimization

The most widely reported method involves the use of Grignard reagents to introduce a carboxylic acid group at the 4-position of the pyrazolo[3,4-c]pyridine core. In a representative procedure, 4-bromo-1-(4-fluorophenyl)-1H-pyrazolo[3,4-c]pyridine is treated with isopropylmagnesium chloride in tetrahydrofuran (THF) at -20°C to -10°C, followed by carboxylation with CO₂ gas (Figure 1). The reaction proceeds via a magnesium-halogen exchange, generating a nucleophilic intermediate that reacts with CO₂ to form the carboxylate. Acidic workup with HCl yields the free carboxylic acid.

Key parameters influencing yield include:

  • Temperature control : Maintaining temperatures below -10°C during Grignard formation prevents side reactions.

  • CO₂ delivery : Bubbling CO₂ gas until exothermic cessation ensures complete carboxylation.

  • Workup pH : Adjusting to pH 6–7 during HCl addition minimizes decomposition.

This method achieves a 79% yield with 90% purity, demonstrating robustness for scale-up.

Halogenation-Oxidation-Hydrolysis Sequences

Intermediate Halogenation

Alternative routes begin with halogenated pyridine precursors. For example, 2,3-dichloropyridine reacts with hydrazine to form pyridinyl-1H-pyrazole intermediates, which undergo halogenation at the 4-position using reagents such as N-bromosuccinimide (NBS). Subsequent oxidation of the halogenated intermediate with KMnO₄ or HNO₃ introduces a ketone group, which is further oxidized to the carboxylic acid via acidic hydrolysis.

Oxidative Conditions

A critical step involves the oxidation of 4-iodo-1H-pyrazolo[3,4-c]pyridine derivatives. In one protocol, using a mixture of H₂SO₄ and HNO₃ at 80°C for 12 hours converts the iodo group to a carboxylic acid with 65–70% yield. However, over-oxidation risks necessitate careful monitoring of reaction time and temperature.

Esterification-Hydrolysis Pathways

Ethyl Ester Intermediate Synthesis

A two-step approach involves synthesizing the ethyl ester derivative followed by hydrolysis. For instance, 1H-pyrazolo[3,4-c]pyridine-4-carboxylate esters are prepared via nucleophilic substitution using ethyl chloroformate in the presence of NaH. The ester is then hydrolyzed under basic (NaOH) or acidic (HCl) conditions to yield the carboxylic acid.

Hydrolysis Optimization

  • Basic conditions : 6 M NaOH at reflux for 6 hours achieves >85% conversion but may degrade acid-sensitive groups.

  • Acidic conditions : Concentrated HCl at 60°C for 4 hours provides milder hydrolysis, preserving functional groups with 78% yield.

Comparative Analysis of Methods

MethodYield (%)Purity (%)Key AdvantagesLimitations
Grignard carboxylation7990High yield, scalableRequires cryogenic conditions
Halogenation-oxidation65–7085Uses inexpensive reagentsRisk of over-oxidation
Ester hydrolysis7888Mild conditions, functional group toleranceAdditional ester synthesis step

Applications and Derivatives

1H-Pyrazolo[3,4-c]pyridine-4-carboxylic acid serves as a precursor for pharmacologically active compounds, including CCR1 antagonists for rheumatoid arthritis. Derivatives such as (2-methanesulfonyl-pyridin-4-ylmethyl)-amide exhibit potent receptor binding, underscoring the importance of efficient synthetic routes .

Chemical Reactions Analysis

Types of Reactions

1H-Pyrazolo[3,4-C]pyridine-4-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives .

Scientific Research Applications

Medicinal Chemistry

1H-Pyrazolo[3,4-C]pyridine-4-carboxylic acid is primarily recognized for its potential as a lead compound in drug discovery. Its structural properties allow it to interact with various biological targets, making it valuable in the development of:

  • Kinase Inhibitors: The compound has been studied for its ability to inhibit specific kinases, which are critical in various signaling pathways associated with cancer and other diseases. For instance, recent studies have shown that derivatives of this compound exhibit potent anti-tumor activity in mouse models, indicating their potential as anti-cancer agents .
  • Antimicrobial Agents: Research indicates that pyrazolo[3,4-C]pyridine derivatives possess antibacterial properties. Several synthesized compounds have demonstrated effectiveness against various bacterial strains, highlighting their potential for therapeutic applications in treating infections .

Biological Research

The compound is under investigation for its biological activities beyond antimicrobial effects:

  • Anti-inflammatory Properties: Some derivatives have shown promise in reducing inflammation, which is crucial for developing treatments for inflammatory diseases .
  • Antiviral Activity: Certain pyrazolo[3,4-C]pyridine compounds have been identified as effective against viral infections, including their role as inhibitors of HIV reverse transcriptase .

Chemical Synthesis

In the realm of organic chemistry, this compound serves as a building block for synthesizing more complex heterocyclic compounds. It can undergo various chemical reactions:

Reaction TypeDescription
OxidationCan be oxidized to form carboxylic acids or ketones using oxidizing agents.
ReductionReduction reactions yield alcohols or amines using reducing agents like sodium borohydride.
SubstitutionParticipates in nucleophilic substitutions leading to diverse derivatives.

These reactions facilitate the creation of novel compounds that may exhibit enhanced biological activities or novel properties suitable for industrial applications.

Industrial Applications

The compound is also utilized in the development of advanced materials such as:

  • Organic Semiconductors: Due to its electronic properties, it can be incorporated into materials used in electronic devices.
  • Dyes and Pigments: Its unique structure allows it to be used in creating vibrant dyes for textiles and other materials.

Case Study 1: Anti-Tumor Efficacy

A recent study evaluated the anti-tumor efficacy of new derivatives of this compound on breast cancer models. The results indicated significant tumor growth inhibition without systemic toxicity, suggesting these compounds could lead to effective cancer therapies with minimal side effects .

Case Study 2: Antibacterial Screening

In another study focused on synthesizing 6-aryl-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acids, researchers reported several compounds exhibiting strong antibacterial activity against common pathogens. These findings underscore the potential of pyrazolo[3,4-C]pyridine derivatives as viable alternatives to traditional antibiotics .

Mechanism of Action

The mechanism of action of 1H-Pyrazolo[3,4-C]pyridine-4-carboxylic acid involves its interaction with specific molecular targets. For instance, in medicinal chemistry, the compound may act as an inhibitor of certain enzymes or receptors. The pyrazole and pyridine rings can form hydrogen bonds and π-π interactions with the active sites of target proteins, thereby modulating their activity. The specific pathways involved depend on the biological context and the target molecules .

Comparison with Similar Compounds

Comparison with Similar Compounds

The pharmacological and structural properties of 1H-pyrazolo[3,4-C]pyridine-4-carboxylic acid derivatives are critically influenced by ring fusion positions and substituent modifications. Below is a comparative analysis with analogous compounds:

Table 1: Comparative Analysis of Pyrazolo-Pyridine Derivatives

Compound Structure Biological Target Key Activity/Findings EC50/KD (nM) Pharmacological Effects References
1H-Pyrazolo[3,4-C ]pyridine-4-carboxylic acid (1) CCR1 Antagonizes CCR1, reducing inflammation in rheumatoid arthritis Not reported In vitro inhibition of CCR1-mediated signaling
1H-Pyrazolo[3,4-b ]pyridine-4-carboxylic acid (Compound 3) PPARα Activates PPARα, upregulates lipid metabolism genes < Fenofibrate Reduces plasma triglycerides in vivo (fructose-fed rats)
6-Phenyl-1-(pyridin-4-ylmethyl)-[3,4-b ] derivative BasE (siderophore biosynthesis) Inhibits BasE, disrupting bacterial iron acquisition KD = 78 Potent in vitro activity against A. baumannii
1-[(4-Chlorophenyl)methyl]-3,6-dimethyl-[3,4-b ] derivative Undisclosed Structural analog with hydrophobic tail modifications Not reported Synthetic intermediate for further optimization
1-{1-Phenyl-[3,4-d ]pyrimidin-4-yl}piperidine-4-carboxylic acid Undisclosed Hybrid scaffold combining pyrazolo-pyrimidine and piperidine Not reported Cataloged as a life science research compound

Biological Activity

Overview

1H-Pyrazolo[3,4-C]pyridine-4-carboxylic acid is a heterocyclic compound that has garnered significant attention in the fields of medicinal chemistry and pharmacology due to its diverse biological activities. This compound is characterized by the fusion of a pyrazole ring with a pyridine ring, which contributes to its unique properties and potential applications.

This compound can be synthesized through various methods, including cyclization reactions involving substituted pyridines and hydrazines. The synthesis often requires strong acids or bases to facilitate the formation of the pyrazole ring. The compound serves as a building block for more complex heterocyclic compounds, making it valuable in both academic research and industrial applications .

Biological Activities

The biological activities of this compound have been extensively studied, revealing its potential in several therapeutic areas:

1. Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity. It functions as a kinase inhibitor, disrupting various signaling pathways that lead to cancer cell proliferation and survival. For instance, studies have shown that derivatives of this compound can induce apoptosis in cancer cells by inhibiting critical kinases involved in cell cycle regulation .

2. Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. It has shown promise in reducing inflammation in various models, suggesting its potential utility in treating inflammatory diseases .

3. Enzyme Inhibition

As an enzyme inhibitor, this compound interacts with specific molecular targets. Its binding to enzyme active sites prevents phosphorylation activities, which are crucial for many biological processes .

Structure-Activity Relationship (SAR)

The structure-activity relationship (SAR) studies of this compound have provided insights into how modifications can enhance its biological activity. For example, variations in substituents on the pyrazolo-pyridine ring significantly affect its potency as a kinase inhibitor and agonist for peroxisome proliferator-activated receptors (PPARs) .

Substituent Biological Activity Notes
Alkyl groupsIncreased anticancer activityEnhances binding affinity
Aromatic ringsModulates anti-inflammatory effectsAlters pharmacokinetics
HalogensPotent enzyme inhibitionImproves selectivity

Case Studies

Several studies have highlighted the efficacy of this compound derivatives:

  • Study on Cancer Cell Lines : A derivative was tested against various human cancer cell lines and demonstrated IC50 values in the low micromolar range (0.75–4.15 μM), indicating potent antiproliferative effects without affecting normal cells .
  • Inflammation Model : In a rat model of adjuvant arthritis, compounds derived from this compound exhibited significant reductions in inflammatory markers compared to control treatments .

The mechanism by which this compound exerts its biological effects involves several pathways:

  • Kinase Inhibition : By binding to the ATP-binding site of kinases, it prevents phosphorylation events that are critical for cell signaling.
  • PPAR Agonism : Some derivatives act as agonists for PPARα, which plays a role in lipid metabolism and inflammation .

Q & A

Q. What are the recommended synthetic routes for 1H-pyrazolo[3,4-C]pyridine-4-carboxylic acid and its derivatives?

The synthesis typically involves multi-step reactions. For example:

  • Multi-component reactions : Coupling 3-(4-ethylphenyl)-1H-pyrazol-5-amine with 2-oxopropanoic acid and methyl-4-formylbenzoate yields the core structure .
  • Suzuki coupling : To introduce aryl groups (e.g., 4-hydroxyphenyl), use palladium catalysts with boronic acids. Yields up to 62% have been reported with purification via flash chromatography .
  • Ester hydrolysis : Base-catalyzed hydrolysis of methyl/ethyl esters (e.g., compound 42-Ethyl ester) generates the carboxylic acid derivative .

Q. How can the purity and structural integrity of this compound be validated?

  • Purity : Use HPLC with UV detection (≥95% purity as per Enamine library standards) .
  • Structural confirmation :
    • NMR : Key signals include δ 8.16 (s, 1H, pyrazole proton) and δ 164.6 ppm (carboxylic acid carbonyl) in 13C^{13}\text{C} NMR .
    • Mass spectrometry : Confirm molecular weight (e.g., 267.24 g/mol for C12_{12}H11_{11}F2_2N3_3O2_2) .

Advanced Research Questions

Q. What methodologies are used to study its inhibitory activity against enzymes like BasE?

  • Fluorescence polarization displacement assays : Measure binding affinity (e.g., KD = 78 nM for BasE inhibition) .
  • Structural domains for SAR : Divide the molecule into four regions (e.g., pyridylmethyl, phenyl, pyrazolo-pyridine core, carboxylic acid) to systematically modify substituents and assess activity .
  • Crystallography : Co-crystallize with target enzymes to identify binding interactions (no structural data yet reported; proposed as a next step) .

Q. How can isotopic labeling (e.g., carbon-13) be incorporated for pharmacokinetic studies?

  • Synthetic labeling : Introduce 13C^{13}\text{C} at the carboxylic acid group via modified coupling reactions, as demonstrated for CCR1 antagonists .
  • Applications : Track metabolic stability using LC-MS and assess tissue distribution in rodent models .

Q. What strategies improve solubility and pharmacokinetic (PK) parameters?

  • Prodrug design : Convert the carboxylic acid to esters (e.g., ethyl ester) to enhance membrane permeability .
  • Co-solvent systems : Use DMSO/PEG mixtures for in vitro assays to mitigate low aqueous solubility .

Q. How are functionalization strategies (e.g., halogenation) applied to modify the core structure?

  • Bromination/Iodination : Introduce halogens at the pyridine ring using electrophilic reagents (e.g., NBS or iodine monochloride) to enable cross-coupling reactions .
  • Nitration : Treat with fuming HNO3_3/H2_2SO4_4 to add nitro groups, followed by reduction to amines for further derivatization .

Data Analysis and Contradictions

Q. How should discrepancies in reported inhibitory activities be addressed?

  • Assay validation : Replicate experiments under standardized conditions (e.g., buffer pH, temperature) .
  • Batch variability : Compare purity and stereochemistry across synthetic batches using chiral HPLC .

Q. What are the critical handling considerations for this compound in biological assays?

  • Storage : Store at 2–8°C in airtight containers to prevent hydrolysis .
  • Inert atmosphere : Conduct reactions under nitrogen/argon to avoid oxidation of the pyrazolo-pyridine core .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1H-Pyrazolo[3,4-C]pyridine-4-carboxylic acid
Reactant of Route 2
1H-Pyrazolo[3,4-C]pyridine-4-carboxylic acid

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